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molecular formula C9H9NO B8608200 3-Ethyl-1,2-benzisoxazole

3-Ethyl-1,2-benzisoxazole

Cat. No. B8608200
M. Wt: 147.17 g/mol
InChI Key: YVSALFTUYBPYQI-UHFFFAOYSA-N
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Patent
US05786374

Procedure details

A mixture of 12.2 g of 1-(2-hydroxyphenyl)-1-propanone-O-acetyloxime and 120 ml of pyridine is refluxed for 3 h. After cooling, the reaction mixture is poured on to a mixture of ice/water and acidified with c. 130 ml of concentrated hydrochloric acid. After extraction with ethyl acetate, the organic phase is washed three times with water and once with a saturated solution of sodium chloride, dried over sodium sulfate and concentrated under vacuum. The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3) to give 3-ethyl-1,2-benzisoxazole having a refractive index nD20 of 1.5403.
Name
1-(2-hydroxyphenyl)-1-propanone-O-acetyloxime
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[N:5]=[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])[CH2:7][CH3:8])(=O)C.Cl>N1C=CC=CC=1>[CH2:7]([C:6]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][N:5]=1)[CH3:8]

Inputs

Step One
Name
1-(2-hydroxyphenyl)-1-propanone-O-acetyloxime
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)ON=C(CC)C1=C(C=CC=C1)O
Name
Quantity
120 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with a saturated solution of sodium chloride, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NOC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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